molecular formula C10H6F3N B1586426 4-(Trifluoromethyl)quinoline CAS No. 25199-77-3

4-(Trifluoromethyl)quinoline

Cat. No. B1586426
CAS RN: 25199-77-3
M. Wt: 197.16 g/mol
InChI Key: CLYXBXQWMBMXLO-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)quinoline is a heterocyclic compound that contains a quinoline ring, which is a benzene ring fused with a pyridine ring, and a trifluoromethyl group . It’s a building block in organic synthesis and has been used in the preparation of various derivatives .


Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)quinoline involves various methods. One method involves the gold(I)-catalyzed reaction of 2′-amino-2,2,2-trifluoroacetophenones with 3-substituted alkyl propynoates . Another method involves a silver-catalyzed synthesis via a cascade alkyne – ketone – amino coupling/addition/condensation process in water .


Molecular Structure Analysis

The molecular formula of 4-(Trifluoromethyl)quinoline is C10H6F3N . The structure is stabilized by various interactions, including intramolecular N–H···N hydrogen bonds, C–H···F interactions, π···π interactions, and C–F···F–C interactions .


Chemical Reactions Analysis

4-(Trifluoromethyl)quinoline participates in various chemical reactions. For instance, it can undergo nucleophilic substitution of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds . It can also react with 2′-amino-2,2,2-trifluoroacetophenones under catalysis by copper and silver complexes or salts to produce 2-aryl (alkyl)quinolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Trifluoromethyl)quinoline include a melting point of 266-269 °C, a boiling point of 311.9±37.0 °C (Predicted), and a density of 1.3581 (estimate) . It’s a light greyish-beige powder .

Scientific Research Applications

  • Medicinal Chemistry

    • Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
    • Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
    • Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .
    • The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
  • Synthesis of Schiff Bases

    • Quinoline-4-carboxaldehyde conveniently underwent a condensation reaction when treated with 4-(trifluoromethyl) aniline and four other substituted anilines in the presence of ethanol solvent using heterogeneous catalysis in glacial CH3COOH to access five Schiff bases .
    • The reaction was carried out in the presence of ethanol solvent using heterogeneous catalysis in glacial CH3COOH .
  • Synthesis of 4[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile

    • 4-Hydroxy-7-(trifluoromethyl)quinoline was used in the synthesis of 4[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile .
  • Fluorinated Quinolines

    • Fluorinated quinolines, including those with a trifluoromethyl group, have been studied extensively due to their unique properties .
    • They have been synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
    • These compounds have found applications in medicine due to their remarkable biological activity .
    • Some fluorinated quinolines have also found application in agriculture, and also as components for liquid crystals .
  • Synthesis of 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones

    • The acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoro acetoacetate affords 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones .
    • These compounds can easily be converted into 4-bromo-2-(trifluoromethyl)quinolines .
  • Silver Catalyzed Synthesis

    • 4-Trifluoromethyl substituted quinolines can be synthesized via a silver catalyzed process .
    • This process involves a cascade alkyne–ketone–amino coupling/addition/condensation process in water .
  • Fluorinated Quinolines

    • Fluorinated quinolines, including those with a trifluoromethyl group, have been studied extensively due to their unique properties .
    • They have been synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
    • These compounds have found applications in medicine due to their remarkable biological activity .
    • Some fluorinated quinolines have also found application in agriculture, and also as components for liquid crystals .
  • Synthesis of 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones

    • The acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoro acetoacetate affords 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones .
    • These compounds can easily be converted into 4-bromo-2-(trifluoromethyl)quinolines .
  • Silver Catalyzed Synthesis

    • 4-Trifluoromethyl substituted quinolines can be synthesized via a silver catalyzed process .
    • This process involves a cascade alkyne–ketone–amino coupling/addition/condensation process in water .

Safety And Hazards

4-(Trifluoromethyl)quinoline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It’s harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

4-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N/c11-10(12,13)8-5-6-14-9-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYXBXQWMBMXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380664
Record name 4-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)quinoline

CAS RN

25199-77-3
Record name 4-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pd (PPh3)2Cl2 (170 mg, 0.24 mmol) and triethylsilane (5.4 ml, 33.9 mmol) were added to a solution of 2-chloro-4-trifluoromethyl-quinoline 466 (5.60 g, 24.2 mmol) in MeCN (3 ml) and the mixture was heated at 70° C. for 18 h. The solvent was removed in vacuo. The crude residue was purified by column chromatography with n-hexane/EtOAc (95:5) to give the title compound (2.2 g, 47%).
[Compound]
Name
Pd (PPh3)2Cl2
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
47%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118
Citations
O Lefebvre, M Marull… - European Journal of …, 2003 - Wiley Online Library
Under carefully controlled conditions, ethyl 4,4,4‐trifluoroacetoacetate (ethyl 4,4,4‐trifluoro‐3‐oxobutanoate) can be condensed with anilines and subsequently cyclized to give 4‐…
MG Babashkina, DA Safin - Polycyclic Aromatic Compounds, 2023 - Taylor & Francis
In this work we report detailed structural and computational studies of 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline (1). The structure is stabilized by the intramolecular N–H···…
Number of citations: 7 www.tandfonline.com
M Marull, O Lefebvre… - European Journal of …, 2004 - Wiley Online Library
Condensation of anilines with ethyl 4,4,4‐trifluoroacetoacetate (7) to afford the corresponding 4,4,4‐trifluoro‐3‐oxobutaneanilides (10), precursors to 4‐(trifluoromethyl)‐2‐quinolinones …
MB Rodrigues, SC Feitosa, CW Wiethan… - Journal of Fluorine …, 2019 - Elsevier
This paper describes the synthesis of a novel series of 2-aryl-6-(1H-indol-1-yl)-4-(trifluoromethyl)quinolines, in which aryl = C 6 H 5 , 4-CH 3 C 6 H 4 , 4-FC 6 H 4 , 4-CF 3 C 6 H 4 and …
Number of citations: 14 www.sciencedirect.com
T Hosokawa, A Matsumura, T Katagiri… - The Journal of Organic …, 2008 - ACS Publications
Pentafluoropropen-2-ol (PFP) was prepared by the reaction of hexafluoroacetone (HFA) with Mg/TMSCl. The one-pot tandem sequential reactions of PFP via Mannich addition with …
Number of citations: 30 pubs.acs.org
HG Bonacorso, MB Rodrigues, BA Iglesias… - New Journal of …, 2018 - pubs.rsc.org
This work reports a successful synthesis of two new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via the Buchwald–Hartwig amination, at 60…
Number of citations: 23 pubs.rsc.org
M Schlosser, M Marull - European Journal of Organic Chemistry, 2003 - Wiley Online Library
Depending on the choice of the reagent, 2‐(trifluoromethyl)pyridine can be selectively metalated and subsequently carboxylated or otherwise functionalized either at the 3‐ or at the 6‐…
XL Du, B Jiang, YC Li - Tetrahedron, 2013 - Elsevier
… of 4-trifluoromethyl quinoline derivatives with high regioselectivity and yields were developed and the first proline-catalyzed synthesis of 2-substituted 4-trifluoromethyl quinoline …
Number of citations: 18 www.sciencedirect.com
T Schneider, M Fleischmann… - European Journal of …, 2021 - Wiley Online Library
A convenient synthesis of 4‐trifluoromethyl‐quinolines from 1‐trifluoromethyl‐prop‐2‐yne 1‐iminium triflates and anilines in a one‐pot two‐step Michael addition/intramolecular …
Y KOBAYASHI, I KUMADAKI… - Chemical and …, 1969 - jstage.jst.go.jp
First, 2-, 3-, and 4-(trifluoromethyl) quinoline 1-oxides (IV, V, and VI) were synthesized. Next, their reactions with acetic anhydride and phosphoryl chloride and the Reissert reaction …
Number of citations: 26 www.jstage.jst.go.jp

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